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Compound Name: Bromocyclohexane-d11

Cat. No.: B057212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromocyclohexane-d11, a deuterated analog of bromocyclohexane, serves as a valuable tool

in a multitude of scientific disciplines, particularly in mechanistic studies of chemical reactions

and as an internal standard for mass spectrometry-based quantitative analysis.[1] Its unique

isotopic labeling allows for the elucidation of reaction pathways and the precise quantification

of its non-deuterated counterpart in complex matrices. This technical guide provides a

comprehensive overview of the chemical and physical properties of Bromocyclohexane-d11,

detailed experimental considerations, and visualizations of relevant chemical transformations.

Chemical and Physical Properties
The physical and chemical properties of Bromocyclohexane-d11 are summarized in the table

below. The data presented is a compilation from various sources and provides a foundational

understanding of the compound's characteristics.
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Property Value

Molecular Formula C₆D₁₁Br

Molecular Weight 174.12 g/mol [2]

CAS Number 35558-49-7[2]

Appearance Colorless to light yellow liquid[2]

Boiling Point 166-167 °C (lit.)[2]

Density 1.412 g/mL at 25 °C (lit.)[2]

Refractive Index (n20/D) 1.492 (lit.)[2]

Isotopic Purity ≥98 atom % D[2]

Solubility
Sparingly soluble in water; soluble in organic

solvents like ethanol and ether.[3]

Spectroscopic Properties
While specific spectra for Bromocyclohexane-d11 are not readily available in the public

domain, the following information can be inferred based on the non-deuterated analog and

general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the high degree of deuteration (≥98 atom % D), the ¹H NMR spectrum of

Bromocyclohexane-d11 would exhibit very weak signals corresponding to the residual

protons. The chemical shifts of these protons would be similar to those in

bromocyclohexane.

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the six carbon atoms of the

cyclohexane ring. The chemical shifts would be comparable to those of bromocyclohexane,

with potential minor isotopic shifts. The signals would likely appear as multiplets due to

coupling with deuterium. For bromocyclohexane, the carbon attached to bromine (C1)

appears around 55-60 ppm, while the other carbons of the ring resonate between 25 and 35

ppm.
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²H NMR: A deuterium NMR spectrum would show a broad signal corresponding to the

deuterons on the cyclohexane ring.

Mass Spectrometry (MS):

The mass spectrum of Bromocyclohexane-d11 is characterized by a molecular ion peak (M⁺)

that is 11 mass units higher than that of bromocyclohexane.[2] Bromine has two major

isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of

similar intensity at m/z 173 and 175 for the deuterated compound.

Common fragmentation patterns for alkyl halides include the loss of the halogen atom and the

loss of HBr (or DBr in this case). The fragmentation of the cyclohexane ring would also

contribute to the overall spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of Bromocyclohexane-d11 will differ significantly from that of

bromocyclohexane in the C-H stretching region. The C-D stretching vibrations appear at lower

frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).

The C-Br stretching frequency is typically found in the fingerprint region, between 500 and 600

cm⁻¹.

Synthesis
While a specific detailed protocol for the synthesis of Bromocyclohexane-d11 is not widely

published, a common and logical route would involve the bromination of its deuterated alcohol

precursor, Cyclohexanol-d12.

Experimental Protocol: Synthesis of
Bromocyclohexane-d11 from Cyclohexanol-d12
(Proposed)
This protocol is adapted from the synthesis of bromocyclohexane from cyclohexanol.

Materials:

Cyclohexanol-d12
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Hydrobromic acid (48%)

Concentrated sulfuric acid

Sodium bicarbonate solution (5%)

Anhydrous calcium chloride

Dichloromethane (or other suitable organic solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place

Cyclohexanol-d12.

Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

After the addition of HBr, slowly add concentrated sulfuric acid dropwise while maintaining

the low temperature.

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2

hours.

After reflux, allow the mixture to cool to room temperature. Two layers will form.

Separate the lower aqueous layer from the upper organic layer containing the product.

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally

with water.

Dry the organic layer over anhydrous calcium chloride.

Filter to remove the drying agent.

Purify the crude Bromocyclohexane-d11 by distillation. Collect the fraction boiling at

approximately 166-167 °C.

Logical Workflow for the Synthesis of Bromocyclohexane-d11
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Synthesis of Bromocyclohexane-d11
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Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of

Bromocyclohexane-d11 from Cyclohexanol-d12.

Chemical Reactivity and Mechanistic Studies
Bromocyclohexane-d11 is an excellent substrate for studying the mechanisms of nucleophilic

substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The presence of deuterium

atoms allows for the investigation of kinetic isotope effects (KIEs), providing insights into the

rate-determining steps of these reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The substitution of the bromine atom by a nucleophile can proceed through two different

pathways:

Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing

the bromine at the same time as the bromide ion leaves. This is favored by strong,

unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate,

which is then attacked by the nucleophile. This is favored by weak nucleophiles and polar

protic solvents.

Sₙ2 Reaction Pathway

Sₙ2 Reaction of Bromocyclohexane-d11

Bromocyclohexane-d11 + Nucleophile (Nu⁻)

[Nu---C---Br]⁻
(Trigonal bipyramidal)

Concerted Step

Cyclohexane-d11-Nu + Br⁻
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Click to download full resolution via product page

Caption: A diagram illustrating the concerted, one-step Sₙ2 reaction pathway.

Sₙ1 Reaction Pathway

Sₙ1 Reaction of Bromocyclohexane-d11

Bromocyclohexane-d11

Cyclohexyl-d11 Cation + Br⁻

Step 1: Leaving Group Departs (Slow)

Nucleophile (Nu⁻) Attack

Cyclohexane-d11-Nu

Step 2: Nucleophilic Attack (Fast)

Click to download full resolution via product page

Caption: A diagram illustrating the two-step Sₙ1 reaction pathway involving a carbocation

intermediate.

Elimination Reactions (E2)
In the presence of a strong, sterically hindered base, Bromocyclohexane-d11 can undergo an

E2 elimination reaction to form cyclohexene-d10. This reaction is stereospecific and requires

an anti-periplanar arrangement of a β-deuterium and the bromine atom.

Experimental Protocol: E2 Elimination of
Bromocyclohexane-d11 (Adapted)
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This protocol is based on the elimination reaction of bromocyclohexane.

Materials:

Bromocyclohexane-d11

Potassium tert-butoxide

tert-Butanol (anhydrous)

Diethyl ether

Saturated sodium chloride solution

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve potassium tert-butoxide in anhydrous tert-butanol.

Add Bromocyclohexane-d11 to the solution dropwise with stirring.

Heat the reaction mixture to reflux for the time specified in the relevant literature (typically 1-

3 hours).

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing water.

Extract the aqueous layer with diethyl ether.

Combine the organic extracts and wash them with saturated sodium chloride solution.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Carefully remove the solvent by rotary evaporation to obtain the crude cyclohexene-d10

product.

The product can be further purified by distillation if necessary.
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E2 Reaction Pathway

E2 Elimination of Bromocyclohexane-d11

Bromocyclohexane-d11 + Base (B⁻)

[B---D---C---C---Br]⁻
(Anti-periplanar)

Concerted Step

Cyclohexene-d10 + BH + Br⁻

Click to download full resolution via product page

Caption: A diagram illustrating the concerted, one-step E2 elimination pathway.

Applications
The primary applications of Bromocyclohexane-d11 stem from its isotopic labeling:

Internal Standard: Due to its chemical similarity to bromocyclohexane and its distinct mass, it

is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[1] It helps to

correct for variations in sample preparation and instrument response.

Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction

mechanisms. The kinetic isotope effect, observed when a C-D bond is broken in the rate-

determining step, provides valuable information about the transition state of a reaction.

Tracer Studies: In metabolic studies, the deuterium atoms can be used to trace the fate of

the cyclohexane ring in biological systems.

Safety and Handling
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Bromocyclohexane-d11 should be handled with the same precautions as its non-deuterated

analog. It is a flammable liquid and may cause skin and eye irritation.[4] It should be used in a

well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety

glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat

and ignition sources.

Conclusion
Bromocyclohexane-d11 is a specialized chemical with significant utility in research and

development. Its well-defined physical properties and the predictable nature of its chemical

reactivity, coupled with the unique insights provided by its isotopic labeling, make it an

indispensable tool for chemists and drug development professionals. This guide provides a

foundational understanding of its properties and applications, enabling researchers to

effectively utilize this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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